molecular formula C25H24N4O5S B2553367 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021045-03-3

5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Numéro de catalogue: B2553367
Numéro CAS: 1021045-03-3
Poids moléculaire: 492.55
Clé InChI: MKZWIUBPXVNILB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one features a thiazolo[4,5-d]pyridazinone core, a bicyclic heterocycle containing sulfur and nitrogen atoms. Key substituents include:

  • 3,4-Dimethoxyphenyl group: A lipophilic, electron-rich aromatic moiety that may enhance binding to hydrophobic pockets in biological targets.
  • Morpholino group: A six-membered morpholine ring, which improves aqueous solubility and modulates pharmacokinetics.
  • Phenyl group at position 7: Contributes to steric bulk and π-π stacking interactions.

Propriétés

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S/c1-32-19-9-8-17(14-20(19)33-2)18(30)15-29-24(31)22-23(21(27-29)16-6-4-3-5-7-16)35-25(26-22)28-10-12-34-13-11-28/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZWIUBPXVNILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article aims to detail its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

  • Thiazolo[4,5-d]pyridazinone core : This bicyclic structure is known for its diverse biological activities.
  • Morpholine moiety : Contributes to the solubility and bioavailability of the compound.
  • Dimethoxyphenyl group : Enhances the compound's lipophilicity and potential interactions with biological targets.

Molecular Formula

The molecular formula is C20H22N4O3SC_{20}H_{22}N_4O_3S, indicating a complex structure that may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. In vitro assays using various cancer cell lines, including hepatocellular carcinoma (HepG2), demonstrated potent cytotoxic effects. The following table summarizes the IC50 values of the compound compared to standard chemotherapeutics:

CompoundCell LineIC50 (μM)
5-(2-(3,4-dimethoxyphenyl)...HepG21.38
PodophyllotoxinHepG20.50
5-FluorouracilVarious0.40 - 10

The compound exhibited an IC50 value of 1.38 μM , indicating strong cytotoxicity against HepG2 cells, significantly lower than that of podophyllotoxin and comparable to other potent anticancer agents .

The mechanism by which this compound induces cytotoxicity appears to involve:

  • Apoptosis induction : Flow cytometry analyses revealed that treatment with the compound significantly increased early and late apoptotic cells, suggesting that it triggers programmed cell death pathways.
  • Cell cycle arrest : The compound caused G2/M phase arrest in cancer cells, which is critical for preventing tumor growth and proliferation .

Inhibition of Tubulin Polymerization

The compound also demonstrated potent inhibition of β-tubulin polymerization, a mechanism similar to that of established chemotherapeutics like paclitaxel. This effect disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Study 1: Cytotoxicity Evaluation

In a study published in Pharmaceutical Research, researchers synthesized various analogs of the compound and evaluated their cytotoxic effects on HepG2 cells. The most potent analog showed an IC50 value of 1.38 μM , indicating its potential as a lead compound for further development in cancer therapy. The study also noted selective toxicity towards cancer cells over normal liver cells, highlighting its therapeutic promise .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into the apoptosis pathway activated by the compound. It was found that treatment led to a decrease in mitochondrial membrane potential (MMP) and an increase in pro-apoptotic factors such as p53 and Bax while decreasing anti-apoptotic factors like Bcl-2 . This dual modulation underscores its potential as a targeted therapy for malignancies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The thiazolo[4,5-d]pyridazinone core distinguishes the target compound from analogs with pyrimidine or pyridazine derivatives. Key differences include:

Compound Core Nitrogen Atoms Adjacent N Atoms Pharmacological Implications
Thiazolo[4,5-d]pyridazinone 3 2 (positions 4,5) Enhanced hydrogen bonding potential
Thiazolo[4,5-d]pyrimidine (e.g., ) 4 3 (pyrimidine) Broader π-electron distribution
Thieno[2,3-d]pyridazine (e.g., ) 2 1 Increased lipophilicity due to sulfur

Substituent Analysis

Table 1: Substituent Comparison
Compound Position 5 Substituent Position 2 Substituent Position 7 Substituent Key Functional Groups
Target Compound 2-(3,4-dimethoxyphenyl)-2-oxoethyl Morpholino Phenyl Ether, ketone, morpholine
19 () Chromen-yl thioxo N/A Phenyl Thioxo, coumarin derivative
Fig. 18 () p-Tolyl oxoethyl thioether N/A Phenyl Thioether, ketone
74g () 2,4-Difluorophenyl Carboxylic acid N/A Fluorine, carboxylic acid

Key Observations :

  • The morpholino substituent (target) enhances solubility over thioether () or thioxo () groups.

Pharmacological Potential

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Thioxo derivatives () are associated with kinase inhibition due to sulfur’s nucleophilicity.
  • Thioethers () may exhibit antimicrobial activity but face bioavailability challenges.
  • Carboxylic acid substituents () enhance polarity, favoring antibacterial applications.

The target’s morpholino and dimethoxyphenyl groups likely improve CNS penetration and metabolic stability compared to these analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.